molecular formula C9H10O B1584596 4-Ethylbenzaldehyde CAS No. 4748-78-1

4-Ethylbenzaldehyde

Cat. No.: B1584596
CAS No.: 4748-78-1
M. Wt: 134.17 g/mol
InChI Key: QNGNSVIICDLXHT-UHFFFAOYSA-N
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Description

4-Ethylbenzaldehyde, also known as p-Ethylbenzaldehyde, is an organic compound with the molecular formula C9H10O. It is a derivative of benzaldehyde, characterized by the presence of an ethyl group attached to the para position of the benzene ring. This compound appears as a clear, colorless to slightly yellow liquid and has a molecular weight of 134.18 g/mol .

Biochemical Analysis

Biochemical Properties

It is known that 4-Ethylbenzaldehyde is a by-product of disinfection

Molecular Mechanism

It is known that this compound can inhibit the diphenolase activity of mushroom tyrosinase , but the exact mechanism of this inhibition and its effects at the molecular level are not clear.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylbenzaldehyde can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of 4-ethyltoluene using oxidizing agents like potassium permanganate or chromic acid. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbenzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form 4-ethylbenzoic acid using strong oxidizing agents.

    Reduction: Reduction of this compound can yield 4-ethylbenzyl alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethyl group directs incoming electrophiles to the ortho and para positions relative to the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

4-Ethylbenzaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, lacking the ethyl group.

    4-Methylbenzaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    4-Isopropylbenzaldehyde: Contains an isopropyl group at the para position.

Comparison: 4-Ethylbenzaldehyde is unique due to the presence of the ethyl group, which influences its reactivity and physical properties. Compared to benzaldehyde, it has a higher boiling point and different reactivity patterns in electrophilic aromatic substitution reactions. The ethyl group also imparts a distinct aroma, making it valuable in the fragrance industry .

Properties

IUPAC Name

4-ethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-8-3-5-9(7-10)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGNSVIICDLXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047080
Record name 4-Ethylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with a sweet, bitter-almond odour
Record name 4-Ethylbenzaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

220.00 to 222.00 °C. @ 760.00 mm Hg
Record name 4-Ethylbenzaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032024
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 4-Ethylbenzaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.980-1.000
Record name 4-Ethylbenzaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4748-78-1, 53951-50-1
Record name 4-Ethylbenzaldehyde
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Record name 4-Ethylbenzaldehyde
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Record name Benzaldehyde, ethyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053951501
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Record name Benzaldehyde, 4-ethyl-
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Record name 4-Ethylbenzaldehyde
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Record name 4-ethylbenzaldehyde
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Record name 4-ETHYLBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/289PPW3SG4
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Record name 4-Ethylbenzaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032024
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The compound was synthesized as in Example 3.1 using 4-bromobenzaldehyde (250 mg, 1.35 mmol) in place of 5-bromo-2-formylfuran and ethylboronic acid (165 mg, 2.23 mmol) in place of hexylboronic acid to give 4-ethylbenzaldehyde (93 mg, 51%). Used without further characterization.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethylbenzaldehyde
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4-Ethylbenzaldehyde
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4-Ethylbenzaldehyde
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